molecular formula C18H25BN2O3 B13084147 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole

Cat. No.: B13084147
M. Wt: 328.2 g/mol
InChI Key: JBHDISPQXCBZAY-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]imidazole core, which is known for its biological activity, and a boronate ester group, which is valuable in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzo[d]imidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzo[d]imidazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Attachment of the Tetrahydro-2h-pyran Group: This step can be accomplished through a nucleophilic substitution reaction where the benzo[d]imidazole derivative reacts with a tetrahydro-2h-pyran derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The benzo[d]imidazole core can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydrobenzo[d]imidazole derivatives.

    Substitution: Various substituted benzo[d]imidazole derivatives.

Scientific Research Applications

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The benzo[d]imidazole core is known for its biological activity, making this compound a potential candidate for drug development.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole is largely dependent on its specific application. In biological systems, the benzo[d]imidazole core can interact with various molecular targets, such as enzymes and receptors, potentially inhibiting or modulating their activity. The boronate ester group can also participate in reversible covalent interactions with biomolecules, adding another layer of functionality.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-4-yl)-2-piperidinemethanol
  • (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-2-yl)methanol
  • Ethyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Uniqueness

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole stands out due to the combination of its benzo[d]imidazole core and boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C18H25BN2O3

Molecular Weight

328.2 g/mol

IUPAC Name

1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-9-15-14(11-13)20-12-21(15)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3

InChI Key

JBHDISPQXCBZAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4CCCCO4

Origin of Product

United States

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